molecular formula C12H23ClN2O4 B1144078 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate CAS No. 1253789-07-9

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

Cat. No. B1144078
CAS RN: 1253789-07-9
M. Wt: 294.77 g/mol
InChI Key: ZIQJLVHTVATWCZ-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate, also known as TMD, is a compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of diazepanes, which are known to have a wide range of biological activities.

Scientific Research Applications

Synthesis of Key Intermediates

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, serving as a key intermediate for Rho–kinase inhibitor K-115, was developed for multikilogram production. This synthesis showcases the compound's utility in constructing chiral 1,4-diazepane through intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Radiochemical Synthesis for Imaging

In radiochemical applications, tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was synthesized as a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors. This synthesis involved a critical step using palladium-mediated stannylation, showcasing the compound's role in developing diagnostic agents (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).

Research on Diazepine Derivatives

The study of 1,4-diazepane derivatives through a cyclodehydrative three-component reaction with 1,3-dicarbonyls demonstrated the versatility of such compounds in stereoselective synthesis. This research highlights the chemical reactivity and potential pharmaceutical applications of diazepane derivatives (Sotoca, Allais, Constantieux, & Rodriguez, 2009).

Catalytic Applications

Manganese(III) complexes involving bisphenolate ligands, including those with 1,4-diazepane structures, were studied for their catalytic efficiency in olefin epoxidation reactions. This research illustrates the compound's potential in catalysis, particularly in enhancing reaction selectivity and efficiency (Sankaralingam & Palaniandavar, 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate involves the reaction of tert-butyl 3-methyl-1,4-diaminobutane-1,4-dicarboxylate with acetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": ["tert-butyl 3-methyl-1,4-diaminobutane-1,4-dicarboxylate", "acetic anhydride", "catalyst"], "Reaction": ["Step 1: Dissolve tert-butyl 3-methyl-1,4-diaminobutane-1,4-dicarboxylate in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add acetic anhydride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a catalyst such as pyridine or triethylamine to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or extraction with a suitable solvent.", "Step 5: Purify the product by recrystallization or chromatography."] }

CAS RN

1253789-07-9

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H

InChI Key

ZIQJLVHTVATWCZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl

synonyms

1-tert-butyl 3-Methyl 1,4-diazepane-1,3-dicarboxylate-HCl

Origin of Product

United States

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